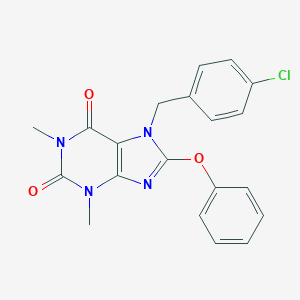
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as Ro 31-8220, and it belongs to the family of purine derivatives.
作用機序
The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the protein kinase, preventing the phosphorylation of its substrates. This inhibition of protein kinases leads to the modulation of several cellular processes, including signal transduction, gene expression, and cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, including leukemia cells, breast cancer cells, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
The advantages of using 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its high potency and specificity for protein kinases. This compound has been shown to have inhibitory effects on several protein kinases, making it a useful tool for studying the role of protein kinases in cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Careful dose-response studies and specificity assays should be performed to ensure the validity of the experimental results.
将来の方向性
For the research of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione include the development of more specific and potent inhibitors of protein kinases. This compound has shown promising results in inhibiting several protein kinases, but more research is needed to understand its full potential in modulating cellular processes. In addition, the use of this compound in combination with other drugs or therapies should be explored for its potential synergistic effects. Finally, the development of new methods for the delivery of this compound to target tissues or cells should be investigated to improve its efficacy and reduce potential toxicity.
合成法
The synthesis method for 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves several steps. The first step is the condensation of 4-chlorobenzylamine with 3,7-dimethylxanthine to form 7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione. The second step involves the reaction of this intermediate compound with phenoxyacetyl chloride to form this compound. This synthesis method has been optimized for high yield and purity of the final product.
科学的研究の応用
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase G (PKG). These protein kinases are involved in many cellular processes, including signal transduction, gene expression, and cell growth and differentiation.
特性
分子式 |
C20H17ClN4O3 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN4O3/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-10-14(21)11-9-13)19(22-17)28-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChIキー |
PFVKIEILYFQLHI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
